molecular formula C9H15NSn B3066385 2-Methyl-4-(trimethylstannanyl)pyridine CAS No. 79534-90-0

2-Methyl-4-(trimethylstannanyl)pyridine

Cat. No.: B3066385
CAS No.: 79534-90-0
M. Wt: 255.93 g/mol
InChI Key: KQNRAJPEEFHXHR-UHFFFAOYSA-N
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Description

2-Methyl-4-(trimethylstannanyl)pyridine is an organotin compound with the molecular formula C9H15NSn. It is a derivative of pyridine, where the hydrogen atom at the 4-position is replaced by a trimethylstannanyl group. This compound is of interest due to its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-4-(trimethylstannanyl)pyridine can be synthesized through the reaction of 2-methyl-4-bromopyridine with trimethyltin chloride in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like triethylamine to neutralize the hydrogen bromide formed during the reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic and potentially hazardous reagents involved.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4-(trimethylstannanyl)pyridine primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the pyridine derivative and an aryl or vinyl boronic acid.

Common Reagents and Conditions:

    Reagents: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., tetrahydrofuran).

    Conditions: Reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst. The temperature can range from room temperature to 100°C, depending on the specific reaction requirements.

Major Products: The major products of these reactions are typically biaryl or aryl-vinyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

2-Methyl-4-(trimethylstannanyl)pyridine is used extensively in scientific research due to its role as a building block in organic synthesis. Its applications include:

    Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.

    Biology: Employed in the development of bioactive compounds and molecular probes.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(trimethylstannanyl)pyridine in cross-coupling reactions involves the following steps:

    Oxidative Addition: The palladium catalyst inserts into the carbon-tin bond of the organotin compound, forming a palladium-tin intermediate.

    Transmetalation: The organotin group is transferred to the palladium center, replacing a halide or pseudohalide ligand.

    Reductive Elimination: The palladium catalyst facilitates the formation of the new carbon-carbon bond, regenerating the palladium catalyst for another catalytic cycle.

Comparison with Similar Compounds

  • 2-Methyl-4-(tributylstannyl)pyridine
  • 2-Methoxy-4-(trimethylstannanyl)pyridine
  • 2-Methyl-5-(trimethylstannanyl)pyridine

Comparison: 2-Methyl-4-(trimethylstannanyl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and selectivity in cross-coupling reactions. Compared to its analogs, it may offer different electronic and steric properties, making it suitable for specific synthetic applications.

Properties

IUPAC Name

trimethyl-(2-methylpyridin-4-yl)stannane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N.3CH3.Sn/c1-6-4-2-3-5-7-6;;;;/h3-5H,1H3;3*1H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQNRAJPEEFHXHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)[Sn](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NSn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60507040
Record name 2-Methyl-4-(trimethylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60507040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79534-90-0
Record name 2-Methyl-4-(trimethylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60507040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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